molecular formula C7H4BrNO2 B12356759 7-bromo-3aH-furo[3,2-c]pyridin-4-one

7-bromo-3aH-furo[3,2-c]pyridin-4-one

Cat. No.: B12356759
M. Wt: 214.02 g/mol
InChI Key: PZLHRVZFOYCBCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-bromo-3aH-furo[3,2-c]pyridin-4-one involves several stepsThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-bromo-3aH-furo[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the furo[3,2-c]pyridin-4-one core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a variety of substituted derivatives with different functional groups at the 7-position .

Scientific Research Applications

7-bromo-3aH-furo[3,2-c]pyridin-4-one has several scientific research applications:

Comparison with Similar Compounds

7-bromo-3aH-furo[3,2-c]pyridin-4-one is unique in its selectivity for BD2 over other bromodomains. Similar compounds include other furo[3,2-c]pyridin-4-one derivatives that have been modified to enhance their selectivity and potency . For example, compounds with different substituents at the 7-position or modifications to the furo[3,2-c]pyridin-4-one core have been studied for their ability to selectively inhibit BD2 . These compounds highlight the importance of structural modifications in achieving the desired selectivity and efficacy in bromodomain inhibition.

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-3aH-furo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H4BrNO2/c8-5-3-9-7(10)4-1-2-11-6(4)5/h1-4H

InChI Key

PZLHRVZFOYCBCM-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=NC(=O)C21)Br

Origin of Product

United States

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